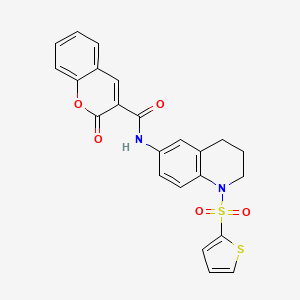

![molecular formula C19H15N3OS3 B2415738 2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1795445-25-8](/img/structure/B2415738.png)

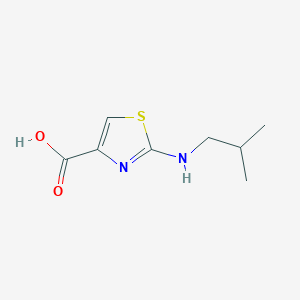

2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazole, a thiophene, and a pyridine . These groups are common in many pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like NMR (1H and 13C), HR-MS, and FT-IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using experimental and theoretical methods, revealing relationships between their molecular structures and properties such as photophysical and electrochemical properties .Applications De Recherche Scientifique

Biochemistry and Medicinal Chemistry

Benzothiazoles, which include the compound , have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Green Chemistry

The development of synthetic processes for benzothiazole compounds is one of the most significant problems facing researchers. These compounds are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Anti-Cancer Activity

Benzothiazole compounds have shown anti-cancer activity, making them of interest in the development of new cancer treatments .

Anti-Bacterial Activity

These compounds also exhibit anti-bacterial properties, which could be harnessed for the development of new antibiotics .

Anti-Diabetic Activity

Benzothiazoles have shown anti-diabetic activity, suggesting potential applications in the treatment of diabetes .

Anti-Inflammatory Agents

Due to their anti-inflammatory properties, benzothiazoles could be used in the development of new anti-inflammatory drugs .

Enzyme Inhibitors

Benzothiazoles have been found to inhibit several enzymes, which could make them useful in various medical and biological research applications .

Organic Radicals and Semiconductors

The benzodithiazole functionality has been shown to be a valuable synthetic intermediate in the preparation of a variety of other privileged aromatic and heteroaromatic targets, many of which are important APIs . The valuable electronic properties of the dithiazole structures have engendered renewed interest in recent years .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit good ptp1b inhibitory activity , suggesting that PTP1B could be a potential target. PTP1B is a protein tyrosine phosphatase involved in insulin signaling and is considered a promising target for the treatment of type 2 diabetes and obesity.

Biochemical Pathways

The compound may affect the insulin signaling pathway by inhibiting PTP1B. This inhibition can enhance insulin sensitivity and promote glucose uptake in peripheral tissues. The downstream effects could include improved glycemic control and potential benefits in the management of type 2 diabetes .

Result of Action

The compound may result in enhanced insulin sensitivity and improved glycemic control, given its potential PTP1B inhibitory activity . These effects could be beneficial in the management of type 2 diabetes.

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS3/c23-18(12-25-19-22-16-3-1-2-4-17(16)26-19)21-9-13-7-15(10-20-8-13)14-5-6-24-11-14/h1-8,10-11H,9,12H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAQDWWJWXRRFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

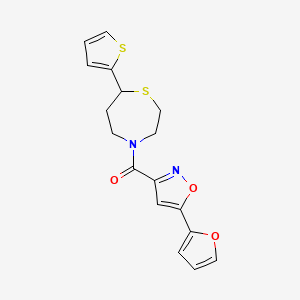

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2415663.png)

![4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2415665.png)

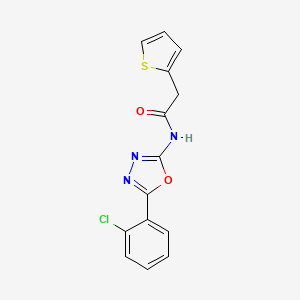

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2415673.png)

![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2415675.png)

![Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2415676.png)

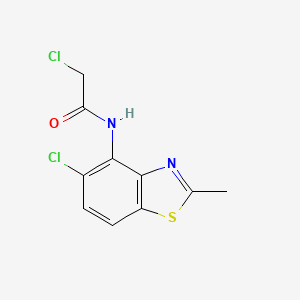

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2415678.png)